molecular formula C21H26N2O4 B5279027 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5279027
M. Wt: 370.4 g/mol
InChI Key: YGTSBWSWLUWAKN-QPJJXVBHSA-N
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Description

3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions . This method is advantageous due to its operational simplicity and high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenations and other scalable synthetic techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic structure with a piperazine moiety and a phenylpropenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-20(18-16-8-9-17(27-16)19(18)21(25)26)23-13-11-22(12-14-23)10-4-7-15-5-2-1-3-6-15/h1-7,16-19H,8-14H2,(H,25,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTSBWSWLUWAKN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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